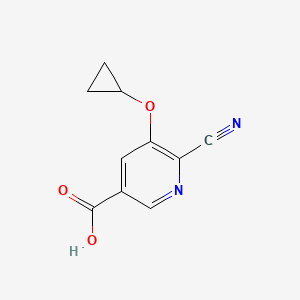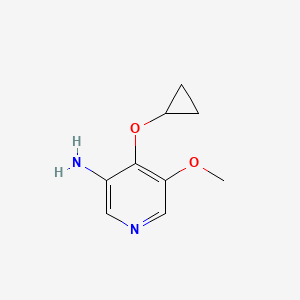
4-Bromo-1-piperidinebutanoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-piperidinebutanoic acid ethyl ester is an organic compound with the molecular formula C11H20BrNO2. It is a derivative of butanoic acid and contains a bromine atom, a piperidine ring, and an ethyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-piperidinebutanoic acid ethyl ester typically involves the reaction of 4-bromobutyric acid with piperidine in the presence of a suitable catalyst. The resulting intermediate is then esterified with ethanol to form the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-piperidinebutanoic acid ethyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate, typically in a polar aprotic solvent like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Major Products Formed
Nucleophilic Substitution: Products include substituted piperidine derivatives.
Hydrolysis: Products are 4-bromo-1-piperidinebutanoic acid and ethanol.
Reduction: The major product is 4-bromo-1-piperidinebutanol.
Scientific Research Applications
4-Bromo-1-piperidinebutanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-Bromo-1-piperidinebutanoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and piperidine ring play crucial roles in its binding affinity and activity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromobutyrate: Similar in structure but lacks the piperidine ring.
4-Bromo-1-piperidinebutanoic acid: Similar but without the ethyl ester group.
4-Bromo-1-piperidinebutanol: Similar but with an alcohol group instead of the ester.
Uniqueness
4-Bromo-1-piperidinebutanoic acid ethyl ester is unique due to the presence of both the piperidine ring and the ethyl ester group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H20BrNO2 |
|---|---|
Molecular Weight |
278.19 g/mol |
IUPAC Name |
ethyl 4-(4-bromopiperidin-1-yl)butanoate |
InChI |
InChI=1S/C11H20BrNO2/c1-2-15-11(14)4-3-7-13-8-5-10(12)6-9-13/h10H,2-9H2,1H3 |
InChI Key |
DIZVYWMOGFCGHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCN1CCC(CC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



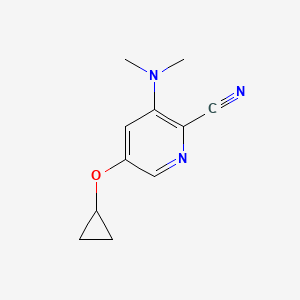
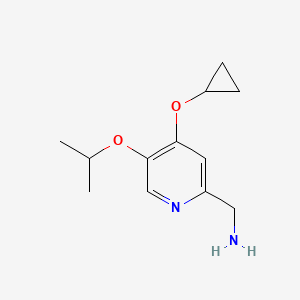
![N-[(3-acetylphenyl)carbamothioyl]-2-(4-bromo-2-chlorophenoxy)acetamide](/img/structure/B14811248.png)
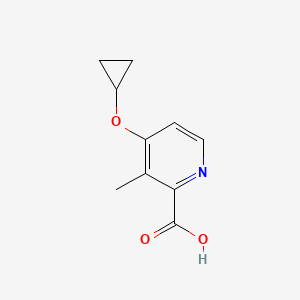
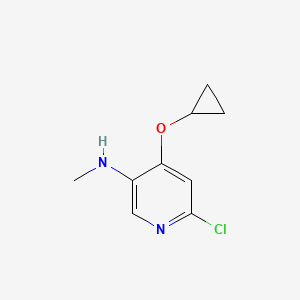
![4-[(E)-3-(4-Methoxy-phenyl)-3-oxo-propenylamino]-N-pyrimidin-2-yl-benzenesulfonamide](/img/structure/B14811271.png)

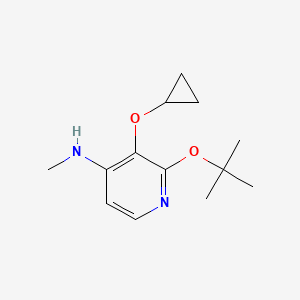
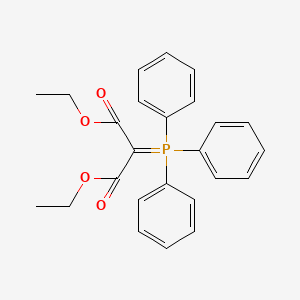
![(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B14811287.png)
